molecular formula C19H23N3O.HCl B000740 Benzydamine hydrochloride CAS No. 132-69-4

Benzydamine hydrochloride

Cat. No. B000740
CAS RN: 132-69-4
M. Wt: 345.9 g/mol
InChI Key: HNNIWKQLJSNAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzydamine hydrochloride was synthesized in 1966 and developed in Italy. It belongs to a chemical class not previously used in the treatment of inflammatory conditions, indicating its unique synthesis pathway and molecular structure that distinguishes it from steroids and other anti-inflammatory drugs.

Molecular Structure Analysis

The molecular structure of benzydamine hydrochloride allows for its application in various forms, including oral, cream, or mouthwash. This flexibility in formulation is attributed to its molecular characteristics, which enable effective delivery and absorption at the site of inflammation or pain.

Chemical Reactions and Properties

Upon exposure to light, benzydamine hydrochloride undergoes photodegradation, producing photoproducts such as 5-hydroxybenzydamine and 2-beta-dimethylaminopropyl-1-benzylindalolin-3-one. These reactions highlight its photolabile nature, which is a significant aspect of its chemical properties.

Physical Properties Analysis

The physical properties of benzydamine hydrochloride, including its stability and solubility in various solvents, play a crucial role in its effectiveness as a medication. Its ability to form stable formulations, such as bioadhesive gels, allows for targeted application and sustained release at the site of application.

Chemical Properties Analysis

Benzydamine hydrochloride exhibits a range of chemical properties that contribute to its therapeutic effects. These include its action as a weak base, its weak inhibition of prostaglandin synthesis, and its significant inhibition of proinflammatory cytokines. These properties facilitate its anti-inflammatory, analgesic, and anesthetic activities.

Scientific Research Applications

  • Topical Treatment for Oral Ulcers : Benzydamine hydrochloride gel has shown significant efficacy in mucosal repair, making it suitable for treating oral mucosal ulcerative lesions (Karavana Hizarcioğlu et al., 2011).

  • Management of Oral Mucositis in Cancer Patients : Benzydamine hydrochloride-loaded fast dissolving oral strips have been developed to treat oral mucositis during chemotherapy and radiotherapy (Yenilmez et al., 2023).

  • Analgesic and Anti-inflammatory Drug : It is used both systemically and topically for its analgesic and anti-inflammatory properties, especially after surgeries like periodontal flap surgery (Gulhan Kocaman, 2020).

  • Effective Mouthwash for Gingival Inflammation : As a 0.15% mouthwash, it is as effective as chlorhexidine digluconate 0.2% in reducing gingival inflammation (Seshan et al., 2016).

  • Phototoxic and Photoallergic Agent : Benzydamine hydrochloride has been identified as a photoallergic and phototoxic agent, with research highlighting the phototoxicity of its photoproducts (Vargas et al., 1993).

  • Pain Management in Radiation Mucositis : It is under clinical trials for FDA approval for reducing pain associated with radiation mucositis (Epstein & Stevenson‐Moore, 1986).

  • Local Anesthetic and Analgesic Properties : It is known for providing rapid and extended pain relief for mouth and throat conditions (Piponski et al., 2022).

  • Potential Risks of Overdose : Overdose of benzydamine hydrochloride can lead to central nervous system stimulation, hallucinations, and psychosis (Acar et al., 2014).

  • Postoperative and Traumatic Condition Treatment : It is used for treating acute edematous painful swelling postoperatively or in traumatic conditions for its anti-inflammatory, analgesic, and antipyretic action (Bruynzeel, 1986).

  • Method for Identifying Benzydamine in Biological Material : A method has been developed for identifying benzydamine hydrochloride and its metabolite in biological material, useful for identifying benzydamine poisoning in toxicological laboratories (Chorna et al., 2021).

Safety And Hazards

Benzydamine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It is also considered a poison by intraperitoneal, subcutaneous, and intravenous routes . It is moderately toxic by ingestion .

Future Directions

Current recognized indications of benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . Future applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .

properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNIWKQLJSNAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

642-72-8 (Parent)
Record name Benzydamine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045293
Record name Benzydamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzydamine hydrochloride

CAS RN

132-69-4
Record name Benzidamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzydamine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzydamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzydamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYDAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzydamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzydamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzydamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Benzydamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Benzydamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Benzydamine hydrochloride

Citations

For This Compound
3,520
Citations
S KATAOKA, K TAIRA… - Chemical and …, 1971 - jstage.jst.go.jp
BZY was administered orally at a dose of 200mg/kg to rabbits and the 24hr urine adjusted pH 5 was extracted with CHCl3. About 20% of fluorescence excreted in the urine was …
Number of citations: 8 www.jstage.jst.go.jp
PA Quane, GG Graham, JB Ziegler - Inflammopharmacology, 1998 - Springer
… Benzydamine hydrochloride in prevention and management of pain in oral mucositis associated with … A clinical evaluation of benzydamine hydrochloride. Aust Dent J. i 978;23:164-6. …
Number of citations: 108 link.springer.com
A Sardella, D Uglietti, F Demarosi, G Lodi, C Bez… - Oral Surgery, Oral …, 1999 - Elsevier
… of the topical use of benzydamine hydrochloride 0.15% oral … an oral rinse solution of benzydamine hydrochloride 0.15% 3 … The clinical application of benzydamine hydrochloride oral …
Number of citations: 150 www.sciencedirect.com
A Kuriyama, M Aga, H Maeda - Anaesthesia, 2018 - Wiley Online Library
… Along with the tendency of benzydamine hydrochloride to reduce severity, as seen in our secondary analysis, topical benzydamine hydrochloride may decrease the severity of …
RS Turnbull - Journal (Canadian Dental Association), 1995 - europepmc.org
Benzydamine HCL (Tantum) is a topical nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, antipyretic and local anesthetic activity. This paper reviews the …
Number of citations: 101 europepmc.org
S Jayachandran, N Balaji - Indian journal of palliative care, 2012 - ncbi.nlm.nih.gov
… The aim of this study is to evaluate the effect of natural honey and 0.15% benzydamine hydrochloride on onset and severity of radiation mucositis and to compare it with control. …
Number of citations: 68 www.ncbi.nlm.nih.gov
SY Karavana, B Sezer, P Güneri, A Veral… - International journal of …, 2011 - Elsevier
… The aim of this study was to investigate the effect of benzydamine hydrochloride bioadhesive gel … The bioadhesive gel formulation of benzydamine hydrochloride showed a statistically …
Number of citations: 43 www.sciencedirect.com
C Valerio, G Di Loreto, E Salvatori, A Cattaneo - Medicine, 2023 - ncbi.nlm.nih.gov
… This study aimed to evaluate the time to pain relief in patients with acute ST, following a single administration of benzydamine hydrochloride (HCl) 0.3% oromucosal spray or …
Number of citations: 2 www.ncbi.nlm.nih.gov
V Pechová, J Gajdziok, J Muselík, D Vetchý - AAPS PharmSciTech, 2018 - Springer
… The aim of this study was to develop benzydamine hydrochloride-loaded orodispersible films using the modification of a solvent casting method. An innovative approach was developed …
Number of citations: 37 link.springer.com
S Yaprak (Hızarcıoğlu) Karavana… - Pharmaceutical …, 2009 - Taylor & Francis
This study developed and examined the characterization of Benzidamine hydrochloride (BNZ) bioadhesive gels as platforms for oral ulcer treatments. Bioadhesive gels were prepared …
Number of citations: 97 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.